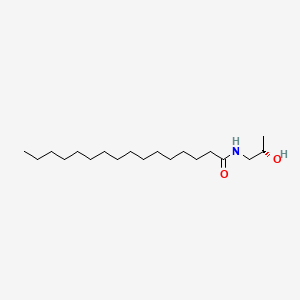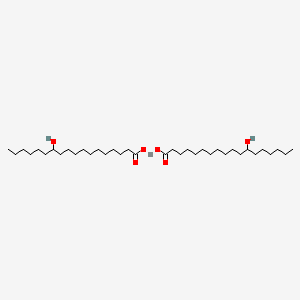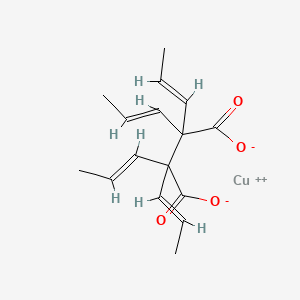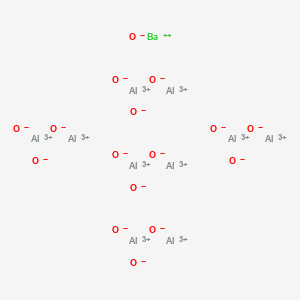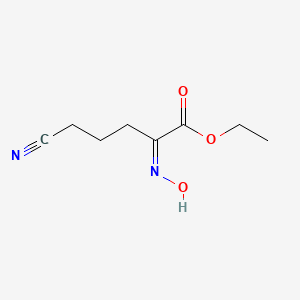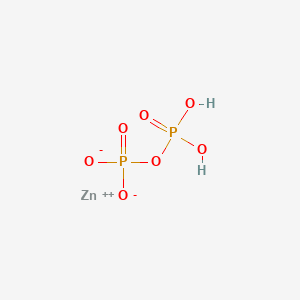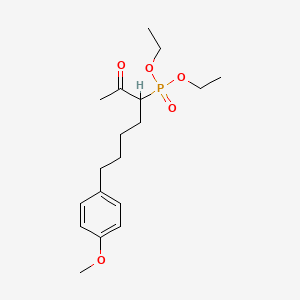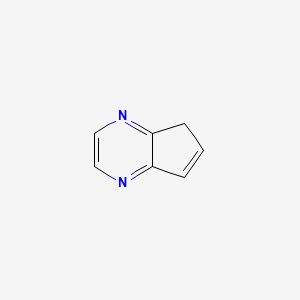
5H-Cyclopentapyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclopentapyrazine: is an organic compound belonging to the class of pyrazines. Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The molecular formula of this compound is C7H6N2, and it has a molecular weight of 118.136 Da . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing 5H-Cyclopentapyrazine involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Method: Another method involves condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of catalysts like palladium over activated charcoal or copper chromite is common to ensure efficient dehydrogenation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H-Cyclopentapyrazine can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms in the aromatic ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
Chemistry: 5H-Cyclopentapyrazine is used as a building block in the synthesis of more complex organic molecules. Its aromatic properties make it valuable in the study of aromaticity and related chemical phenomena.
Biology: In biological research, this compound is used to study the interactions of aromatic compounds with biological molecules. It can serve as a model compound for understanding the behavior of pyrazines in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, pyrazines in general are known to have various pharmacological properties. Research into the potential medicinal uses of this compound is ongoing.
Industry: In the industrial sector, this compound is used as a flavor additive due to its aromatic properties. It is also used in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Cyclopentapyrazine involves its interaction with molecular targets through its aromatic ring. The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s behavior in biological systems and its potential pharmacological effects .
Comparison with Similar Compounds
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: This compound is similar in structure to 5H-Cyclopentapyrazine but has a methyl group at the 5-position.
6,7-Dihydro-5-methyl-5H-cyclopentapyrazine: Another similar compound with a methyl group at the 5-position and a dihydro structure.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms in the pyrazine ring and its lack of additional substituents. This simplicity makes it a valuable model compound for studying the properties of pyrazines and their interactions with other molecules.
Properties
CAS No. |
25042-83-5 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
7H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(3-1)9-5-4-8-6/h1-2,4-5H,3H2 |
InChI Key |
RNVGIKWJGFOBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


